Enhanced Lipophilicity for Membrane Permeability
2-Iodoquinolin-8-ol exhibits a significantly higher calculated partition coefficient (LogP) compared to the non-iodinated parent compound, 8-hydroxyquinoline (8-HQ). This quantified increase in lipophilicity is a first-order predictor for enhanced passive membrane permeability, a critical parameter in cell-based assays and drug discovery programs .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.545 |
| Comparator Or Baseline | 8-Hydroxyquinoline (8-HQ), LogP 1.94 |
| Quantified Difference | ΔLogP = 0.605 (a 0.6 log-unit increase, representing a >4-fold increase in lipophilicity) |
| Conditions | Standard computational prediction (chemsrc.com and chemicalbook.com databases) |
Why This Matters
A user prioritizing cellular penetration would select 2-Iodoquinolin-8-ol over 8-HQ based on this quantifiable, >4-fold increase in lipophilicity.
